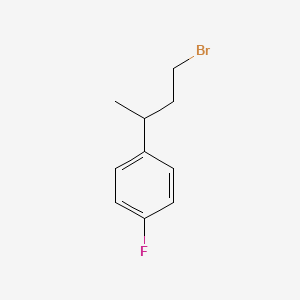

1-(4-Bromobutan-2-yl)-4-fluorobenzene

Description

BenchChem offers high-quality 1-(4-Bromobutan-2-yl)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobutan-2-yl)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutan-2-yl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-8(6-7-11)9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQZKYDKLQKMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromobutan-2-yl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Bromobutan-2-yl)-4-fluorobenzene (CAS 1017961-87-3), a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document delves into its physicochemical properties, spectroscopic signature, potential synthetic routes, reactivity, and safety considerations, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

1-(4-Bromobutan-2-yl)-4-fluorobenzene is a substituted butane chain attached to a 4-fluorophenyl ring. The presence of both a bromine and a fluorine atom, along with a chiral center, imparts specific reactivity and potential for stereoselective interactions, making it an interesting building block for novel chemical entities.

Table 1: Physicochemical Properties of 1-(4-Bromobutan-2-yl)-4-fluorobenzene

| Property | Value | Source/Comment |

| CAS Number | 1017961-87-3 | |

| Molecular Formula | C₁₀H₁₂BrF | [1] |

| Molecular Weight | 231.10 g/mol | [1] |

| Appearance | Not experimentally reported. Likely a colorless to pale yellow liquid. | Based on similar compounds. |

| Boiling Point | Not experimentally reported. | |

| Melting Point | Not experimentally reported. | |

| Density | Not experimentally reported. | |

| Solubility | Insoluble in water.[2] Soluble in common organic solvents like alcohol.[2] | Inferred from the properties of 1-bromo-4-fluorobenzene. |

| Purity | ≥98% | As per commercial suppliers.[3] |

| Storage | Sealed in dry, 2-8°C.[3] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for 1-(4-Bromobutan-2-yl)-4-fluorobenzene is not widely published. However, based on its structure, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, leading to diastereotopic protons. Key signals would include:

-

A multiplet in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the protons on the 4-fluorophenyl ring.

-

A multiplet for the methine proton on the butane chain adjacent to the aromatic ring (CH-Ar).

-

A multiplet for the methine proton at the chiral center (CH-CH₃).

-

A multiplet for the methylene protons adjacent to the bromine atom (CH₂-Br).

-

A doublet for the methyl group protons (CH₃).

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹

-

C-F stretching: ~1250-1100 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the butane chain.

Synthesis and Reactivity

A plausible synthetic route to 1-(4-Bromobutan-2-yl)-4-fluorobenzene could involve the Friedel-Crafts acylation of fluorobenzene, followed by a series of reduction and halogenation steps.

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene.

Reactivity Profile

The molecule possesses two key reactive sites: the secondary alkyl bromide and the fluorinated aromatic ring.

-

Alkyl Bromide: The C-Br bond is susceptible to nucleophilic substitution reactions, making it a useful precursor for introducing a variety of functional groups. It can also undergo elimination reactions under basic conditions.

-

Aromatic Ring: The 4-fluorophenyl group can participate in electrophilic aromatic substitution reactions, with the fluorine atom acting as a deactivating but ortho-, para-directing group. The bromine atom on the side chain can be used to form Grignard reagents for subsequent carbon-carbon bond formation.[4]

Applications in Drug Discovery and Development

Halogenated compounds are of significant interest in medicinal chemistry due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5] The title compound, with its distinct structural features, can serve as a valuable scaffold or intermediate in the synthesis of more complex, biologically active molecules.

A notable application of a structurally similar moiety is in the synthesis of a novel riboflavin analog designed to bind to riboswitches, which regulate the homeostasis of flavin mononucleotide (FMN) and riboflavin.[1] This suggests that 1-(4-Bromobutan-2-yl)-4-fluorobenzene could be a key building block for developing probes or therapeutic agents targeting riboswitch-mediated gene regulation.

Safety and Handling

As there is no specific safety data sheet (SDS) for 1-(4-Bromobutan-2-yl)-4-fluorobenzene, precautions should be based on the known hazards of structurally similar compounds, such as 1-bromo-4-fluorobenzene and other halogenated hydrocarbons.[2][6][7][8]

General Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is 2-8°C.[3]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[2] Ensure adequate ventilation and prevent the spill from entering drains.

General Workflow for Handling Hazardous Chemicals

Caption: A generalized workflow for the safe handling of hazardous chemical compounds.

Conclusion

1-(4-Bromobutan-2-yl)-4-fluorobenzene is a chemical entity with considerable potential as a building block in the synthesis of novel compounds, particularly in the field of medicinal chemistry. While comprehensive experimental data on this specific molecule is currently limited, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on its chemical structure and data from analogous compounds. Further research to fully characterize this compound is warranted to unlock its full potential in drug discovery and other areas of chemical research.

References

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene - Reactions. [Link]

-

ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

-

EPA. 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. [Link]

-

MCE. 1-(4-bromobutan-2-yl)-4-fluorobenzene | 1017961-87-3. [Link]

-

PubChem. (1-bromo-4,4-difluorobutan-2-yl)benzene. [Link]

-

Journal of Ovonic Research. Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4- fluorobenzene – A DFT study. [Link]

-

PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

StudyCorgi. Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [Link]

Sources

- 1. 1-(4-bromobutan-2-yl)-4-fluorobenzene - CAS号 1017961-87-3 - 摩熵化学 [molaid.com]

- 2. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

safety data sheet SDS for 1-(4-Bromobutan-2-yl)-4-fluorobenzene

This technical guide provides a comprehensive safety and handling analysis for 1-(4-Bromobutan-2-yl)-4-fluorobenzene . It is structured to serve researchers and drug development professionals who utilize this compound as an electrophilic building block in medicinal chemistry.

Document Control:

-

Compound: 1-(4-Bromobutan-2-yl)-4-fluorobenzene[1]

-

CAS Registry Number: 1017961-87-3[1]

-

Document Type: Technical Safety & Handling Protocol (Provisional SDS Analysis)

Executive Technical Summary

1-(4-Bromobutan-2-yl)-4-fluorobenzene is a specialized aryl-alkyl halide intermediate used primarily in the synthesis of pharmaceutical scaffolds. Chemically, it features a primary alkyl bromide functionality distal to a secondary benzylic attachment .

This structural duality presents two distinct reactivity profiles:

-

Primary Bromide (C4): Highly reactive toward nucleophilic substitution (

), making it a potent alkylating agent. -

Benzylic Position (C2): Susceptible to radical formation and oxidative degradation.

Critical Safety Directive: Treat as a potential mutagenic alkylating agent . Direct contact may cause irreversible cellular damage due to the compound's ability to alkylate DNA bases.

Chemical Identification & Properties

| Property | Specification |

| IUPAC Name | 1-(4-Bromobutan-2-yl)-4-fluorobenzene |

| CAS Number | 1017961-87-3 |

| Molecular Formula | |

| Molecular Weight | 231.11 g/mol |

| Physical State | Liquid (at ambient temp) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Storage Condition | 2–8°C (Refrigerate), Inert Atmosphere (Argon/Nitrogen) |

Structural Reactivity Logic

The molecule consists of a butane chain attached to a 4-fluorophenyl ring at the C2 position. The bromine is located at the C4 position (primary carbon).

-

Structure:

-

Implication: The primary bromide is unhindered, facilitating rapid reaction with biological nucleophiles (proteins/DNA) if exposure occurs.

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data (LD50) may not be established. The following classifications are derived from Structure-Activity Relationships (SAR) of analogous fluorinated alkyl bromides.

Core Hazards

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H341 (Suspected): Suspected of causing genetic defects (due to alkylating capability).

Mechanistic Toxicity Analysis

Unlike simple aryl halides, the aliphatic bromide tail is a "soft" electrophile. It can readily cross cell membranes due to the lipophilicity imparted by the fluorobenzene moiety. Once intracellular, it can alkylate guanine residues in DNA, leading to replication errors.

Signal Word: WARNING

Experimental Handling Protocols

A. Storage & Stability[3][4]

-

Temperature: Store at 2–8°C . Room temperature storage may accelerate dehydrohalogenation (elimination of HBr) to form the corresponding alkene.

-

Atmosphere: Hygroscopic potential is low, but hydrolysis to the alcohol (

) is possible over time. Store under Nitrogen or Argon.

B. Reaction Setup (Synthesis Context)

When using this reagent for

-

Solvent Choice: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to enhance nucleophilicity of the coupling partner.

-

Stoichiometry: Avoid large excesses. Calculate precise equivalents to minimize waste of this alkylating agent.

-

Temperature Control: Reactions are typically exothermic. Add the bromide slowly at 0°C to control the rate of alkylation.

C. Quenching & Waste Disposal

Never dispose of the active bromide directly into aqueous waste streams.

-

Quenching Protocol: Stir the reaction mixture or waste solution with an excess of nucleophilic scavenger such as:

-

10% Aqueous Sodium Thiosulfate (

) -

Dilute Ammonium Hydroxide (

) -

Mechanism: These agents displace the bromide, converting the toxic alkylator into a benign thioether or amine derivative.

-

Emergency Response Systems

Visualizing the Response Logic

The following diagram outlines the decision matrix for accidental exposure or release.

Figure 1: Emergency Response Decision Matrix for Fluorinated Alkyl Bromides.

Fire Fighting Specifics

-

Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.

-

Media:

, Dry Chemical, or Foam.[2][3] Do not use high-pressure water jets (spreads the chemical). -

PPE: Full protective clothing and Self-Contained Breathing Apparatus (SCBA) are mandatory due to HF risk.

Structure-Reactivity Visualization

Understanding the molecular targets helps in designing safer experiments.

Figure 2: Structure-Activity Relationship (SAR) and associated safety risks.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: Alkyl Bromides Safety Profile. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Fluorinated Hydrocarbons. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Halogenated Benzene Derivatives. Retrieved from [Link]

Sources

Solubility Profiling and Solvent Compatibility of 1-(4-Bromobutan-2-yl)-4-fluorobenzene: A Technical Guide for Process Chemistry

Executive Summary

The compound 1-(4-Bromobutan-2-yl)-4-fluorobenzene is a highly lipophilic, halogenated aromatic intermediate critical to the synthesis of advanced pharmaceutical active ingredients (APIs). Most notably, it serves as a primary building block in the synthesis of 5FDQD , a novel riboswitch-binding flavin analog developed for the targeted treatment of Clostridium difficile infections (CDI)[1].

For process chemists and drug development professionals, understanding the solubility profile of this intermediate is paramount. Its dual-halogenated nature (a para-fluoro aromatic ring coupled with a secondary alkyl bromide) dictates its behavior during reaction workflows, liquid-liquid extractions, and crystallization. This whitepaper provides an in-depth thermodynamic analysis of its solubility, empirical predictions based on Hansen Solubility Parameters (HSP), and self-validating experimental protocols for physical characterization.

Physicochemical Profiling & Thermodynamic Modeling

To predict the solubility of 1-(4-Bromobutan-2-yl)-4-fluorobenzene across various organic solvents, we must analyze its structural thermodynamics using Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a molecule into three distinct intermolecular forces: Dispersion (

Structural Analysis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene

-

Dispersion Forces (

): The presence of the aromatic ring and the heavy, highly polarizable bromine atom significantly elevates the dispersion forces. Brominated organics typically exhibit high -

Polar Forces (

): The molecule possesses two distinct dipole moments (the C–F bond and the C–Br bond). Because these vectors are separated by an alkyl chain and do not perfectly cancel, the molecule exhibits moderate polarity. -

Hydrogen Bonding (

): The molecule is completely devoid of hydrogen bond donors (e.g., -OH, -NH). Furthermore, covalently bound fluorine and bromine are extremely weak hydrogen bond acceptors. Therefore,

Estimated Hansen Solubility Parameters

Based on group contribution methods for halogenated aromatics[3], the estimated HSP for 1-(4-Bromobutan-2-yl)-4-fluorobenzene are:

-

: ~18.5 MPa

-

: ~4.5 MPa

-

: ~2.0 MPa

According to the HSP principle of "like seeks like," solvents whose parameters closely match these values will yield the smallest Interaction Radius (

Empirical Solubility Data in Organic Solvents

The following table categorizes the predicted solubility of 1-(4-Bromobutan-2-yl)-4-fluorobenzene in standard process solvents, driven by the thermodynamic principles outlined above.

| Solvent Class | Solvent | HSP ( | Predicted Solubility | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM) | 18.2, 6.3, 6.1 | Miscible / >500 mg/mL | Near-perfect HSP match. The high polarizability of DCM perfectly solvates the brominated alkyl chain. |

| Non-Polar | Hexane | 14.9, 0.0, 0.0 | High (>100 mg/mL) | Dominant dispersion forces overcome the weak polar interactions of the solute. |

| Aromatic | Toluene | 18.0, 1.4, 2.0 | Miscible / >500 mg/mL | Excellent |

| Polar Aprotic | Ethyl Acetate | 15.8, 5.3, 7.2 | High (>100 mg/mL) | Moderate polarity matches the solute's C-F/C-Br dipoles, though |

| Polar Protic | Methanol | 15.1, 12.3, 22.3 | Low (<10 mg/mL) | High |

| Aqueous | Water | 15.6, 16.0, 42.3 | Insoluble | Massive hydrophobic effect; complete thermodynamic incompatibility. |

Experimental Methodology: Self-Validating Solubility Determination

To empirically verify the solubility of 1-(4-Bromobutan-2-yl)-4-fluorobenzene for regulatory or scale-up purposes, a modified Shake-Flask Method based on OECD Test Guideline 105 is required[5].

The Causality Behind the Protocol Design

Standard dissolution tests often confuse kinetic dissolution rate with thermodynamic solubility. To ensure trustworthiness, this protocol is designed as a self-validating system . By sampling at two distinct time points (24h and 48h), we mathematically prove that the system has reached a true thermodynamic equilibrium (

Step-by-Step Workflow

-

Saturation: Add an excess of 1-(4-Bromobutan-2-yl)-4-fluorobenzene (e.g., 500 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass vial.

-

Thermal Equilibration: Place the vial in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. Causality: Solubility is a thermodynamic parameter governed by the Gibbs free energy of dissolution; minor temperature fluctuations cause massive data variance.

-

Phase Separation (24h): After 24 hours, extract a 100 µL aliquot. Centrifuge at 10,000 x g for 10 minutes to pellet any undissolved micro-emulsions.

-

Quantification: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-UV at ~260 nm. Causality: The fluorobenzene moiety provides a strong UV chromophore, making HPLC-UV highly specific and preferable to gravimetry, which risks evaporative loss of this semi-volatile halogenated intermediate.

-

Self-Validation (48h): Repeat steps 3 and 4 at the 48-hour mark. Calculate the variance (

) between the 24h and 48h concentrations. If

Experimental workflow for thermodynamic solubility determination via the Shake-Flask method.

Downstream Applications & Synthetic Context

The solubility profile of 1-(4-Bromobutan-2-yl)-4-fluorobenzene directly dictates the solvent choices in its synthetic lifecycle.

In the synthesis of the antibacterial agent 5FDQD , this intermediate is generated from 3-(4-fluorophenyl)butan-1-ol via an Appel reaction using bromine (Br₂) and triphenylphosphine (PPh₃)[1]. Dichloromethane (DCM) is universally selected as the solvent for this step. From an HSP perspective, DCM is uniquely capable of solvating both the highly polar triphenylphosphine oxide (PPh₃O) byproduct temporarily, while maintaining complete miscibility with the highly lipophilic 1-(4-Bromobutan-2-yl)-4-fluorobenzene product. Following the reaction, a simple solvent swap to a non-polar solvent like hexane precipitates the PPh₃O, leaving the target intermediate perfectly dissolved in the supernatant for easy isolation.

Synthetic pathway from precursor to 5FDQD, highlighting the role of the brominated intermediate.

References

-

Blount, K. F., et al. (2015). Novel Riboswitch-Binding Flavin Analog That Protects Mice against Clostridium difficile Infection without Inhibiting Cecal Flora. Antimicrobial Agents and Chemotherapy, 59(9), 5736–5746. Available at:[Link]

-

OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

-

Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at:[Link]

-

Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. Available at:[Link]

Sources

- 1. Novel riboswitch-binding flavin analog that protects mice against Clostridium difficile infection without inhibiting cecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. eco.korea.ac.kr [eco.korea.ac.kr]

Technical Procurement & Application Guide: 1-(4-Bromobutan-2-yl)-4-fluorobenzene

[1]

Executive Summary

1-(4-Bromobutan-2-yl)-4-fluorobenzene (CAS: 1017961-87-3 ) is a specialized aryl-alkyl halide intermediate primarily utilized in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.[1] Unlike commodity reagents, this compound is typically classified as a Tier 3 Research Chemical , meaning it is often "made-to-order" or stocked in low quantities (milligram to gram scale) by specialized catalog houses.

This guide provides a technical breakdown of its chemical profile, synthesis-driven cost analysis, procurement strategies, and safety protocols.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 1-(4-Bromobutan-2-yl)-4-fluorobenzene |

| CAS Number | 1017961-87-3 |

| Molecular Formula | C₁₀H₁₂BrF |

| Molecular Weight | 231.11 g/mol |

| SMILES | CC(C1=CC=C(C=C1)F)CCBr |

| Key Functional Groups | Aryl Fluoride (para), Primary Alkyl Bromide, Chiral Center (C2 of butyl chain) |

| Physical State | Colorless to pale yellow oil (predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Structural Analysis

The compound features a 4-fluorophenyl group attached to the C2 position of a 4-bromobutane chain.[2]

-

Reactivity: The primary bromide at C4 is the primary electrophilic site, suitable for S_N2 reactions (e.g., amination, alkylation). The aryl fluoride is stable under standard nucleophilic substitution conditions but serves as a metabolic blocker or lipophilic modulator in drug design.

-

Chirality: The C2 position is a chiral center. Unless specified as (R) or (S), commercial supplies are typically racemic .

Market Analysis: Suppliers & Price

Supply Chain Status

This compound is not a bulk commodity .[3] It is a fine chemical intermediate.

-

Availability: Low. Most suppliers list it as "Inquire" or "2-4 weeks lead time" (Custom Synthesis).

-

Primary Source: Specialized synthesis labs in China (e.g., Shanghai Nianxing, BLDpharm) and catalog aggregators in the US/EU (e.g., MolPort, eMolecules).

Price Benchmarking

Pricing is highly volume-dependent and volatile due to batch synthesis requirements.

| Scale | Estimated Price Range (USD) | Availability Status |

| 100 mg | $40 - $80 | Occasional Stock |

| 1 g | $150 - $350 | Lead Time (2-3 weeks) |

| 10 g | $800 - $1,500 | Custom Synthesis |

| 1 kg | Inquire ($5,000+) | Manufacturing Run Required |

Note: Prices are estimates based on structural analogs (e.g., 1-(4-chlorobutyl)-4-fluorobenzene) and current market data for fluorinated aryl-alkyl halides.

Recommended Procurement Strategy

-

Check Aggregators First: Use SciFinder, PubChem, or MolPort to locate current stock.

-

Verify Isomerism: Ensure the supplier is not offering the linear isomer (1-(4-bromobutyl)-4-fluorobenzene) or the regioisomer (2-fluorophenyl).

-

Request QC Data: For >1g orders, demand H-NMR and HPLC traces to confirm purity (>95%) and absence of the alcohol precursor.

Technical Synthesis & Cost Drivers

The price of this compound is driven by its multi-step synthesis. Understanding the route helps in negotiating custom synthesis costs.

Primary Synthetic Pathway

The most scalable route involves the construction of the carbon skeleton followed by functional group transformation.

-

Precursor Formation: Reaction of 4-fluorophenylacetone or similar aryl-ketones/aldehydes to form the butanol skeleton.

-

Functionalization: Conversion of 3-(4-fluorophenyl)butan-1-ol (CAS 1017962-34-3) to the bromide.

Reaction Workflow (DOT Diagram)

Figure 1: Likely synthetic pathway from commodity starting materials. The reduction and bromination steps are cost-intensive due to purification requirements.

Impurity Profile

When evaluating supplier samples, check for these specific impurities:

-

Unreacted Alcohol: 3-(4-fluorophenyl)butan-1-ol. (Check IR for -OH stretch).

-

Elimination Product: 4-(but-3-en-2-yl)-1-fluorobenzene (Styrene derivative formed by elimination of HBr).

-

Regioisomers: Linear n-butyl derivatives if non-selective alkylation was used.

Experimental Handling & Safety

Protocol: Nucleophilic Substitution (Example Application)

Context: Using the reagent to attach the fluorophenyl-butyl group to an amine (Drug Scaffold).

-

Setup: Dissolve the amine (1.0 equiv) in anhydrous Acetonitrile or DMF.

-

Base: Add K₂CO₃ (2.0 equiv) or DIPEA to scavenge HBr.

-

Addition: Add 1-(4-Bromobutan-2-yl)-4-fluorobenzene (1.1 equiv) dropwise.

-

Conditions: Heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with EtOAc. The product will be in the organic layer.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep cold (2-8°C), dry, and under inert gas (Argon/Nitrogen). Alkyl bromides can hydrolyze or degrade over time if exposed to moisture/light.

References

-

Sigma-Aldrich .[4] Product Catalog: 1-(4-bromobutan-2-yl)-4-fluorobenzene. Retrieved from

-

BLDpharm . Product Detail: CAS 1017961-87-3.[1] Retrieved from

-

PubChem . Compound Summary: 1-(4-Bromobutan-2-yl)-4-fluorobenzene.[1][2] Retrieved from

-

ChemSrc . CAS 1017961-87-3 Related Compounds & Suppliers. Retrieved from

1-(4-Bromobutan-2-yl)-4-fluorobenzene boiling point and density

This guide details the technical specifications, synthesis, and handling of 1-(4-Bromobutan-2-yl)-4-fluorobenzene (CAS: 1017961-87-3), a specialized halogenated intermediate used in the development of fluorinated pharmaceuticals and agrochemicals.

Chemical Identity & Physical Properties

This compound is a mixed aryl-alkyl halide featuring a fluorine atom on the aromatic ring and a bromine atom at the terminus of a branched butyl chain. Its specific structure—a 3-(4-fluorophenyl)butyl bromide skeleton—makes it a critical building block for introducing the pharmacologically active 4-fluorophenyl moiety into complex molecules.

Core Specifications

| Property | Data / Estimate | Note |

| IUPAC Name | 1-(4-Bromobutan-2-yl)-4-fluorobenzene | Also: 3-(4-fluorophenyl)butyl bromide |

| CAS Number | 1017961-87-3 | |

| Molecular Formula | C₁₀H₁₂BrF | |

| Molecular Weight | 231.11 g/mol | |

| Physical State | Colorless to pale yellow liquid | At room temperature (25°C) |

| Boiling Point | ~110–115 °C @ 1.5 mmHg | Predicted based on structural analogs (Atmospheric BP extrapolated to ~260°C) |

| Density | 1.35 ± 0.05 g/cm³ | Predicted.[1][2][3][4][5] Denser than water due to Br/F substitution. |

| Solubility | Immiscible in water; soluble in DCM, THF, EtOAc | Lipophilic nature (LogP ~3.5) |

Expert Insight: Experimental boiling points for this specific isomer are rarely reported in open literature. The values above are derived from the boiling point trends of homologous series (e.g., 1-(3-bromopropyl)-4-fluorobenzene) and group contribution methods. For process chemistry, always determine the specific gravity of your specific lot, as isomeric impurities can shift density.

Synthesis & Production Protocol

Since this compound is often custom-synthesized, a robust laboratory-scale protocol is essential. The most reliable route avoids direct bromination of a hydrocarbon (which lacks selectivity) and instead proceeds via the reduction of a carboxylic acid precursor.

Synthetic Pathway

The synthesis is a 3-step sequence targeting the specific carbon skeleton:

-

Conjugate Addition: Formation of the carbon-carbon bond.

-

Reduction: Conversion of the carbonyl to a primary alcohol.

-

Bromination: Transformation of the alcohol to the alkyl bromide.

Figure 1: Step-wise synthetic pathway from commercial starting materials to the target alkyl bromide.

Detailed Experimental Procedure

Step 1: Preparation of Ethyl 3-(4-fluorophenyl)butanoate

-

Reagents: 4-Fluorophenylmagnesium bromide (1.0 M in THF), Ethyl crotonate, Copper(I) iodide (CuI).

-

Mechanism: Copper-catalyzed conjugate addition (Michael addition) ensures the aryl group adds to the

-position of the crotonate, establishing the branched "butan-2-yl" skeleton. -

Protocol:

-

Cool a suspension of CuI (10 mol%) and ethyl crotonate (1.0 equiv) in anhydrous THF to -78°C under Argon.

-

Add the Grignard reagent (1.2 equiv) dropwise over 30 minutes.

-

Allow to warm to 0°C and stir for 2 hours.

-

Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

-

Checkpoint: Verify formation of the ester by TLC (usually

~0.5 in 10% EtOAc/Hex).

-

Step 2: Reduction to 3-(4-fluorophenyl)butan-1-ol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.

-

Protocol:

-

Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.

-

Add the ester from Step 1 (dissolved in THF) dropwise to control exotherm.

-

Stir at room temperature for 1 hour.

-

Workup (Fieser Method): Carefully add water (

mL), then 15% NaOH ( -

Yield: Expect >90% conversion to the alcohol (colorless oil).

-

Step 3: Bromination to 1-(4-Bromobutan-2-yl)-4-fluorobenzene

-

Reagents: Phosphorus Tribromide (PBr₃), Dichloromethane (DCM).[3]

-

Rationale: PBr₃ is preferred over HBr to avoid harsh acidic conditions that might cause migration of the double bond or rearrangement of the carbon skeleton.

-

Protocol:

-

Dissolve the alcohol (1.0 equiv) in DCM (0.5 M concentration) and cool to 0°C.

-

Add PBr₃ (0.4 equiv) dropwise. Note: Reaction is exothermic.

-

Stir at 0°C for 30 mins, then reflux for 2 hours if conversion is slow.

-

Quench: Pour onto ice/NaHCO₃ mixture.

-

Purification: The crude bromide is often pure enough for use. If not, purify via silica gel flash chromatography (Eluent: 100% Hexanes).

-

Purification & Quality Control

The final product is a high-boiling liquid. Distillation requires high vacuum to prevent thermal decomposition (elimination of HBr to form the styrene derivative).

Workup & Isolation Workflow

Figure 2: Purification workflow for isolation of the target bromide.

QC Parameters

-

¹H NMR (CDCl₃): Look for the characteristic doublet for the methyl group (~1.2 ppm), the multiplet for the benzylic methine (~2.8 ppm), and the triplet for the terminal

(~3.3 ppm). -

GC-MS: Confirm molecular ion peaks (

and

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

-

Lachrymator Potential: Alkyl bromides can be mild lachrymators. Always handle in a fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber glass to prevent homolytic cleavage of the C-Br bond.

-

Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

-

PubChem Compound Summary. 1-(4-Bromobutan-2-yl)-4-fluorobenzene (CAS 1017961-87-3). National Center for Biotechnology Information. Link

-

ChemicalBook. 1-(4-Bromobutan-2-yl)-4-fluorobenzene Supplier & Properties.Link

-

Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Reference for alcohol-to-halide conversion methodology). Link

-

Lipshutz, B. H., et al. "Copper(I) Catalyzed Conjugate Additions of Grignard Reagents." Journal of the American Chemical Society.[6] (Reference for Step 1 methodology). Link

Sources

- 1. 4-Fluoro-2-(trifluoromethyl)benzyl bromide | C8H5BrF4 | CID 2737576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 3. 3-(4-fluorophenyl)butan-1-ol - CAS号 1017962-34-3 - 摩熵化学 [molaid.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 6. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

Technical Whitepaper: Chemoinformatics and Synthetic Utility of 1-(4-Bromobutan-2-yl)-4-fluorobenzene

[1]

Core Identity & Chemoinformatics

Systematic Name: 1-bromo-3-(4-fluorophenyl)butane

Molecular Formula:

This molecule is a chiral aryl halide featuring a secondary alkyl attachment to the benzene ring and a primary alkyl bromide terminus.[1] It serves as a " bifunctional linker" in drug design, offering a stable aryl fluoride moiety for metabolic protection and a reactive alkyl bromide for nucleophilic coupling.

Digital Identifiers

As this specific isomer is often custom-synthesized, the identifiers below are computed based on standard IUPAC connectivity rules to ensure structural accuracy for database integration.

| Identifier Type | Code / String | Notes |

| Canonical SMILES | CC(CCBr)c1ccc(F)cc1 | Non-isomeric (Racemic) |

| Isomeric SMILES | Cc1ccc(F)cc1 | Example for (S)-enantiomer |

| InChI String | InChI=1S/C10H12BrF/c1-8(4-5-11)9-2-6-10(12)7-3-9/h2-3,6-8H,4-5H2,1H3 | Standard InChI v1.06+ |

| Key Structural Feature | Butan-2-yl Linker | The "butan-2-yl" nomenclature implies the benzene is attached at C2, and the bromine is at C4 of the butane chain.[1][2][3][4][5] |

Structural Analysis & Logic

The molecule's utility stems from the differential reactivity of its three functional zones. Understanding this hierarchy is critical for designing experimental protocols.

-

The Aryl Fluoride (C-F): Located at the para position, this bond is metabolically stable. It is generally inert to standard nucleophilic substitution conditions used to displace the bromide, serving as a lipophilic anchor.

-

The Chiral Center (C2 of Butane): The benzylic position (C2) creates a chiral center.[1] In biological assays, the (R) and (S) enantiomers often exhibit distinct binding profiles (e.g., in Sigma-1 receptor ligands).

-

The Primary Bromide (C4 of Butane): This is the "warhead."[1] It is a primary alkyl halide, highly susceptible to

reactions with amines, thiols, or alkoxides.

Structural Visualization

The following diagram maps the connectivity and functional zones.

Caption: Functional decomposition of 1-bromo-3-(4-fluorophenyl)butane showing the stability gradient from the aryl fluoride to the reactive alkyl bromide.

Synthetic Methodology

Direct bromination of a pre-existing hydrocarbon scaffold is non-selective.[1] The most authoritative and scalable route relies on constructing the carbon skeleton via conjugate addition followed by functional group interconversion .[1]

Recommended Route: The Boronic Acid Conjugate Addition

This protocol ensures regiospecificity and can be adapted for enantioselective synthesis using chiral ligands (e.g., Rh-BINAP).

Phase 1: Carbon-Carbon Bond Formation

Reaction: Rhodium-catalyzed addition of 4-fluorophenylboronic acid to ethyl crotonate.[1]

-

Reagents: 4-Fluorophenylboronic acid, Ethyl crotonate,

(catalyst).[1] -

Mechanism: The aryl-rhodium species adds to the

-position of the unsaturated ester.[1] -

Result: Ethyl 3-(4-fluorophenyl)butanoate.[1]

Phase 2: Reduction

Reaction: Hydride reduction of the ester to the alcohol.[1]

-

Reagents: Lithium Aluminum Hydride (

) in THF. -

Result: 3-(4-fluorophenyl)butanol.[1]

Phase 3: Bromination (Appel Reaction)

Reaction: Conversion of primary alcohol to alkyl bromide.[1]

-

Reagents: Carbon Tetrabromide (

), Triphenylphosphine ( -

Why this method? The Appel reaction operates under mild, neutral conditions, preventing racemization of the chiral center at C3 (formerly C2 of the butane chain) or migration of the phenyl group.

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway transforming boronic acid precursors into the target alkyl bromide via ester and alcohol intermediates.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for homologous phenyl-butanol derivatives [1, 2].

Step 1: Synthesis of 3-(4-fluorophenyl)butanol[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Reduction: Charge RBF with Ethyl 3-(4-fluorophenyl)butanoate (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1]

-

Addition: Carefully add

(1.2 equiv, 12.0 mmol) portion-wise. Caution: Exothermic gas evolution.[1] -

Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the granular precipitate through Celite.[1]

-

Isolation: Concentrate the filtrate in vacuo to yield the crude alcohol (typically >90% yield).[1]

Step 2: Conversion to 1-bromo-3-(4-fluorophenyl)butane[1]

-

Setup: Dissolve the crude alcohol (10.0 mmol) and

(1.2 equiv, 12.0 mmol) in anhydrous DCM (40 mL) at 0°C. -

Bromination: Add

(1.2 equiv, 12.0 mmol) portion-wise over 15 minutes. The solution will turn slightly yellow.[1] -

Stirring: Allow to warm to RT and stir for 2–4 hours.

-

Purification: Add Hexane (50 mL) to precipitate triphenylphosphine oxide (

).[1] Filter the solids.[1] -

Flash Chromatography: Concentrate the filtrate and purify via silica gel chromatography (100% Hexane to 5% EtOAc/Hexane).

-

Validation: Product should be a clear, colorless oil.[1]

-

1H NMR Check: Look for the triplet at

ppm (corresponding to

-

Applications in Drug Discovery

This molecule is a critical intermediate for synthesizing Sigma Receptor ligands and hERG channel blockers .[1]

-

Pharmacophore Construction: The 4-fluorophenyl group mimics the bioactive motif found in Haloperidol and Melperone.[1]

-

Linker Chemistry: The 2-carbon spacer (between the chiral center and the bromide) is the optimal length for avoiding steric clash when coupling to secondary amines (e.g., piperidines, piperazines).

Key Reaction:

References

-

Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[1][2][3][5][6][7] Synth.2018 , 95, 328-344.[1] Link

-

Grounding: Provides the foundational Rh-catalyzed conjugate addition protocol used to establish the carbon skeleton and chirality.[1]

-

-

Beilstein Journal of Organic Chemistry. "Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones..." Beilstein J. Org.[1] Chem.2021 , 17, 151–159. Link

- Grounding: Discusses the reactivity of fluorinated building blocks and purification strategies for sensitive halogenated intermedi

-

National Center for Biotechnology Information. "1-Bromo-4-fluorobenzene Compound Summary." PubChem. Link[1]

Sources

- 1. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. orgsyn.org [orgsyn.org]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. europeanbusinessmagazine.com [europeanbusinessmagazine.com]

- 8. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

Strategic Alkylation: The Role of 1-Bromo-4-(4-fluorophenyl)butane in Medicinal Chemistry

Executive Summary

In the landscape of Central Nervous System (CNS) drug development, the 4-fluorophenylbutyl moiety represents a privileged scaffold. It serves as a critical pharmacophore anchor in dopaminergic (D2), serotonergic (5-HT2A), and sigma receptor ligands.

This technical guide focuses on the synthesis, handling, and application of 1-bromo-4-(4-fluorophenyl)butane , the primary alkylating agent used to introduce this moiety. Unlike its keto-analog (used in Haloperidol synthesis), the saturated butyl bromide linker provides distinct lipophilic and conformational properties essential for specific receptor subtypes, such as the sigma-1 receptor and certain calcium channel blockers.

Part 1: Structural Significance & Pharmacophore Logic

The utility of 1-bromo-4-(4-fluorophenyl)butane stems from two synergistic structural features: the metabolic fortress of the fluorinated ring and the geometric precision of the butyl chain.

The Fluorine Effect (Metabolic Stability)

The para-position of a phenyl ring is the primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

C-H Bond Strength: ~98 kcal/mol.

-

C-F Bond Strength: ~116 kcal/mol.

-

Mechanism: Substitution of Hydrogen with Fluorine at the para-position blocks the formation of the arene oxide intermediate, significantly extending the biological half-life (

) of the drug.

The Butyl Linker (The "Magic Distance")

In dopaminergic antagonists (butyrophenones and diphenylbutylpiperidines), the distance between the basic nitrogen (tertiary amine) and the aromatic ring is critical.

-

Distance Rule: A 4-carbon spacer (butyl) allows the aromatic ring to occupy a hydrophobic pocket while the amine interacts with an aspartate residue (Asp-3.32) in the GPCR transmembrane domain.

-

Saturated vs. Keto: While the keto-linker (butyrophenone) is rigid and polar, the saturated butyl linker (derived from the title compound) is flexible and lipophilic, favoring blood-brain barrier (BBB) penetration.

Figure 1: Pharmacophore mapping showing the role of the 4-fluorophenylbutyl moiety in receptor binding.

Part 2: Synthetic Pathways

The synthesis of 1-bromo-4-(4-fluorophenyl)butane requires a high-fidelity route to avoid elimination side products (styrene derivatives).

Route A: The Friedel-Crafts / Reduction Sequence (Primary Route)

This route is preferred for industrial scalability as it avoids expensive organometallic reagents.

-

Acylation: Fluorobenzene is reacted with Succinic Anhydride (AlCl3 catalyst) to form 3-(4-fluorobenzoyl)propionic acid .

-

Reduction (Carbonyl): The ketone is reduced to a methylene group via Wolff-Kishner (Hydrazine/KOH) or Clemmensen (Zn-Hg/HCl) reduction to yield 4-(4-fluorophenyl)butanoic acid .

-

Reduction (Carboxyl): The acid is reduced to 4-(4-fluorophenyl)butanol using Lithium Aluminum Hydride (LiAlH4) or Borane-THF.

-

Bromination: The alcohol is converted to the alkyl bromide.[1][2][3]

Figure 2: Step-wise synthesis of the target alkyl bromide from commodity chemicals.

Part 3: Detailed Experimental Protocol

Target Reaction: Conversion of 4-(4-fluorophenyl)butanol to 1-bromo-4-(4-fluorophenyl)butane.

Reagents & Equipment

-

Substrate: 4-(4-fluorophenyl)butanol (1.0 eq).

-

Reagent: Phosphorus Tribromide (PBr3) (0.4 eq).[1] Note: PBr3 is preferred over HBr to minimize acid-catalyzed rearrangement.

-

Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.[1]

-

Safety: PBr3 is corrosive and reacts violently with water. All glassware must be flame-dried.

Step-by-Step Methodology

-

Setup: Charge a 3-neck round-bottom flask with 4-(4-fluorophenyl)butanol (10.0 g, 59.5 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

-

Addition: Add PBr3 (6.4 g, 23.8 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent elimination to the alkene.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (lower Rf) should disappear, replaced by the bromide spot (high Rf, UV active).

-

Quench: Cool back to 0°C. Cautiously add saturated NaHCO3 solution (50 mL) to quench excess PBr3. Warning: Evolution of HBr gas.

-

Workup: Separate the organic layer.[1][4] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, and dry over anhydrous MgSO4.

-

Purification: Concentrate in vacuo. The crude oil is typically purified via vacuum distillation (bp ~135°C at 15 mmHg) or silica gel flash chromatography (100% Hexanes) to yield a clear, colorless liquid.

Data Specifications (Quality Control)

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity | > 98.0% | GC-FID |

| Moisture | < 0.1% | Karl Fischer |

| 1H NMR | CDCl3 | |

| Impurity A | 4-(4-fluorophenyl)-1-butene (Elimination product) | GC-MS |

Part 4: Applications & Case Studies

Case Study: Synthesis of Sigma Receptor Ligands

Researchers targeting the Sigma-1 receptor (implicated in neuropathic pain and neurodegeneration) often utilize this intermediate.

-

Reaction: Nucleophilic substitution (

). -

Partners: Secondary amines (e.g., piperidines, piperazines).

-

Conditions: K2CO3 (base), KI (catalyst), Acetonitrile, Reflux.

-

Mechanism: The Finkelstein reaction (in situ conversion of alkyl bromide to alkyl iodide via KI) accelerates the attack by the amine, attaching the lipophilic tail to the pharmacophore.

Comparison: Butyl Bromide vs. Butyrophenone

It is vital to distinguish 1-bromo-4-(4-fluorophenyl)butane from 4-chloro-1-(4-fluorophenyl)butan-1-one (the Haloperidol intermediate).

| Feature | Saturated Bromide (This Topic) | Keto-Chloride (Haloperidol type) |

| Structure | Ar-(CH2)4-Br | Ar-C(=O)-(CH2)3-Cl |

| Reactivity | Standard | |

| Final Drug Class | Diphenylbutylpiperidines (e.g., Pimozide analogs) | Butyrophenones (e.g., Haloperidol) |

| Metabolism | Oxidative dealkylation | Ketone reduction to alcohol |

Part 5: Safety & Handling

Toxicity Profile

-

Alkylating Agent: As a primary alkyl bromide, this compound is a potent alkylating agent. It can alkylate DNA, posing a potential mutagenic risk.

-

Lachrymator: Like many benzyl/alkyl halides, it can irritate mucous membranes.

Handling Protocols

-

Containment: Must be handled in a certified chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat.

-

Spill Management: Do not wash into drains. Adsorb with vermiculite and dispose of as halogenated organic waste.

-

Destruction: Excess reagent can be destroyed by stirring with a solution of ethanolic ammonia or dilute NaOH overnight (converting it to the amine or alcohol/alkene).

References

-

PubChem. 1-Bromo-4-fluorobutane (Analog Reference). National Library of Medicine. Available at: [Link]

-

PubChem. Pimozide (Structural Application). National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. Available at: [Link][3]

-

PrepChem. Synthesis of 1-bromo-4-phenylbutane (Protocol Adaptation). Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene

Introduction

1-(4-Bromobutan-2-yl)-4-fluorobenzene is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the bromoalkyl chain provides a reactive handle for further molecular elaboration. This document provides a comprehensive guide for the synthesis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene, intended for researchers and professionals in drug development and organic synthesis. The protocol herein is designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution.

Synthetic Strategy

The synthesis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene is most effectively approached through a two-step sequence, commencing with the formation of a precursor alcohol, followed by its conversion to the target alkyl bromide. This strategy was chosen for its reliability and the commercial availability of the starting materials.

The overall synthetic pathway is depicted below:

Application Note: Precision Synthesis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene via Copper-Catalyzed Grignard Conjugate Addition

Executive Summary

This application note details the optimized reaction conditions for the synthesis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene (also known as 1-bromo-3-(4-fluorophenyl)butane). This scaffold is a critical intermediate in the development of serotonin reuptake inhibitors (SSRIs) and other neuroactive pharmaceutical agents.

While direct alkylation of fluorobenzene is non-regioselective, this protocol utilizes a Copper(I)-Catalyzed Conjugate Addition (1,4-addition) of 4-fluorophenylmagnesium bromide to ethyl crotonate. This method ensures high regioselectivity, scalability, and safety.[1] The guide covers the formation of the Grignard reagent, the critical conjugate addition step, and the subsequent functional group interconversions (reduction and bromination) required to yield the final alkyl bromide.

Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the carbon skeleton via a Michael-type addition of an organometallic reagent to an

Figure 1: Retrosynthetic disconnection showing the strategic use of Grignard conjugate addition.[2]

Protocol 1: Preparation of 4-Fluorophenylmagnesium Bromide

The quality of the Grignard reagent is the single biggest determinant of yield. 4-Fluorobromobenzene is moderately reactive; however, initiation can be sluggish, leading to dangerous induction periods followed by thermal runaways.

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: 1-Bromo-4-fluorobenzene (Purity >99%).

-

Metal: Magnesium turnings (Grignard grade, washed with dilute HCl and dried, or mechanically activated).

-

Solvent: Anhydrous Tetrahydrofuran (THF) (Water <50 ppm, stabilized with BHT).

-

Initiator: Iodine crystal (one small crystal) or 1,2-Dibromoethane (0.05 eq).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon for 15 minutes.

-

Activation: Add Magnesium turnings (1.1 eq) to the flask. Add just enough anhydrous THF to cover the Mg. Add a single crystal of Iodine.

-

Initiation: Add approximately 5-10% of the total volume of 1-Bromo-4-fluorobenzene pure (neat) directly onto the Mg.

-

Observation: Wait for the disappearance of the iodine color and the onset of mild boiling (exotherm).

-

Troubleshooting: If no reaction occurs after 5 minutes, gently warm with a heat gun or add 0.1 mL of 1,2-dibromoethane. Do not add more bromide until initiation is confirmed.

-

-

Propagation: Once initiated, dilute the remaining bromide with THF (1:4 v/v). Add this solution dropwise over 1-2 hours.

-

Temperature Control: Maintain a gentle reflux using the heat of reaction. If the reflux stops, pause addition and warm slightly.

-

-

Completion: After addition, reflux externally (oil bath at 70°C) for 1 hour. Cool to room temperature.

-

Titration: Titrate a 1.0 mL aliquot using salicylaldehyde phenylhydrazone or sec-butanol/1,10-phenanthroline to determine precise molarity (Target: 0.8 – 1.0 M).

Protocol 2: Copper-Catalyzed Conjugate Addition (The Core "Grignard Condition")

Standard Grignard reagents undergo 1,2-addition to esters (attacking the carbonyl) to form tertiary alcohols. To force the 1,4-addition (conjugate addition) required to build the butan-2-yl chain, a Copper(I) salt is strictly required to form an organocopper intermediate in situ.

Mechanism of Selectivity

The reaction proceeds via a transient organocuprate species which prefers the softer electrophilic center (the

Figure 2: Catalytic cycle shifting selectivity from 1,2-addition to 1,4-conjugate addition.

Experimental Conditions

| Parameter | Specification | Rationale |

| Catalyst | CuCl or CuI (5-10 mol%) | Essential for conjugate addition. CuCl is preferred for cost/activity balance. |

| Solvent | THF | Coordinates Mg/Cu species; Ether is too non-polar for efficient cuprate formation. |

| Temperature | -15°C to -5°C | Critical. Higher temps (>0°C) promote competing 1,2-addition (polymerization/alcohol formation). |

| Addition Rate | Slow (dropwise) | Prevents local heating and accumulation of unreacted Grignard. |

| Stoichiometry | 1.2 eq Grignard : 1.0 eq Ester | Slight excess of Grignard ensures full conversion of the ester. |

Step-by-Step Methodology

-

Catalyst Slurry: In a separate dry flask, suspend CuCl (0.05 eq) in anhydrous THF. Cool to -15°C using an ice/salt or acetone/dry ice bath.

-

Substrate Addition: Add Ethyl Crotonate (1.0 eq) to the CuCl/THF slurry.

-

Note: The solution may turn slightly yellow/green.

-

-

Grignard Addition: Add the prepared 4-Fluorophenylmagnesium bromide solution (1.2 eq) dropwise via a syringe pump or pressure-equalizing funnel.

-

Rate: Maintain internal temperature below -5°C .

-

Observation: A bright yellow precipitate (enolate) often forms.

-

-

Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Pour the cold reaction mixture into a vigorously stirred mixture of saturated aqueous NH₄Cl and ice.

-

Chemistry: The NH₄Cl/NH₃ buffer breaks up the magnesium salts and solubilizes copper residues (turning the aqueous layer deep blue).

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over MgSO₄.

-

Purification: Evaporate solvent. The crude oil is usually >90% pure. Purification via vacuum distillation or silica gel chromatography (Hexane/EtOAc 95:5) yields Ethyl 3-(4-fluorophenyl)butyrate .

Downstream Processing: Reduction & Bromination

To reach the final target 1-(4-Bromobutan-2-yl)-4-fluorobenzene , the ester functionality must be converted to a primary bromide.

Step A: Reduction to Alcohol

-

Reagents: LiAlH₄ (0.75 eq) in THF or Et₂O.

-

Conditions: 0°C to Room Temp, 2 hours.

-

Product: 3-(4-fluorophenyl)butan-1-ol.[3]

-

Note: Standard Fieser workup is recommended to remove aluminum salts.

Step B: Bromination[6]

-

Reagents: Phosphorus Tribromide (PBr₃, 0.4 eq) or HBr/H₂SO₄.

-

Protocol:

-

Dissolve alcohol in DCM (0°C).

-

Add PBr₃ dropwise (Exothermic!).

-

Stir at Room Temp for 4-12 hours.

-

Quench with NaHCO₃.

-

-

Final Product: 1-(4-Bromobutan-2-yl)-4-fluorobenzene .

Safety & Troubleshooting

Critical Safety Hazards

-

Grignard Initiation: If initiation is delayed, the accumulation of aryl bromide can lead to a thermal runaway. Always wait for the exotherm before adding the bulk of the reagent.

-

PBr₃ Handling: Reacts violently with water to produce HBr gas. Use a scrubber or efficient fume hood.

-

HF Generation: While the C-F bond is stable under these conditions, thermal decomposition of fluorinated aromatics in the presence of Lewis acids (like AlCl₃, though less so with Mg) can theoretically release HF.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 | Temperature too high | Ensure internal temp stays < -5°C during addition. |

| Tertiary Alcohol Impurity | Lack of Cu catalyst | Verify CuCl quality (should be white/off-white, not green). |

| Grignard won't initiate | Wet solvent/halide | Dry THF over sieves; use Iodine/heat; try Rieke Mg if available. |

| Wurtz Coupling (Dimer) | Concentration too high | Dilute the aryl bromide 1:4 or 1:5 in THF before addition. |

References

-

Munch-Petersen, J. (1958).[2] Conjugate Additions of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 12, 967-974.

-

Sigma-Aldrich. (2025). Product Specification: 4-Fluorophenylmagnesium bromide 1.0M in THF.

-

Org. Synth. (1998). Copper-Catalyzed Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters.[2][4] Organic Syntheses, Coll. Vol. 9, p.328.

-

PubChem. (2025).[5] Compound Summary: 4,4-bis(4-fluorophenyl)butan-1-ol (Related Intermediate).[6] [5]

-

ChemicalBook. (2024). Synthesis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. 1394747-96-6|3-Amino-1-(4-fluorophenyl)butan-1-ol|BLD Pharm [bldpharm.com]

- 4. scispace.com [scispace.com]

- 5. 4,4-Bis(4-fluorophenyl)butan-1-ol | C16H16F2O | CID 3016515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4-bis(4-fluorophenyl)butan-1-ol synthesis - chemicalbook [chemicalbook.com]

using 1-(4-Bromobutan-2-yl)-4-fluorobenzene in Friedel-Crafts alkylation

An Application Note on the Intramolecular Friedel-Crafts Alkylation of 1-(4-Bromobutan-2-yl)-4-fluorobenzene

Introduction and Scope

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for forming carbon-carbon bonds to an aromatic ring.[1] While traditionally used for intermolecular alkylations and acylations, its intramolecular variant offers an elegant pathway for constructing cyclic systems.[2] This application note provides a detailed protocol and scientific rationale for the intramolecular Friedel-Crafts alkylation of 1-(4-Bromobutan-2-yl)-4-fluorobenzene.

This specific substrate is uniquely designed for cyclization. The secondary alkyl bromide, upon activation with a Lewis acid, generates a carbocation electrophile. The tethered 4-fluorophenyl group acts as the nucleophile, leading to an intramolecular electrophilic aromatic substitution. This process efficiently yields a tetralone scaffold, a core structural motif in numerous pharmacologically active compounds and natural products. The fluorine substituent not only influences the regioselectivity of the cyclization but is also a common feature in modern drug candidates for modulating metabolic stability and binding affinity.

This guide is intended for researchers in synthetic chemistry and drug development, offering insights into the reaction mechanism, a step-by-step experimental protocol, characterization of the expected product, and troubleshooting advice.

Reaction Mechanism and Scientific Principles

The overall transformation involves the Lewis acid-catalyzed cyclization of 1-(4-Bromobutan-2-yl)-4-fluorobenzene to form 6-Fluoro-4-methyl-3,4-dihydronaphthalen-1(2H)-one. The reaction proceeds through several key steps.

Step 1: Generation of the Carbocation Electrophile The reaction is initiated by the interaction of the alkyl bromide with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to the bromine atom, weakening the carbon-bromine bond and facilitating its departure to form a secondary carbocation at the C2 position of the butane chain. For secondary halides, the formation of a discrete, free carbocation is a plausible intermediate.[4][5]

Step 2: Intramolecular Electrophilic Aromatic Substitution (SEAr) The generated carbocation is positioned in close proximity to the electron-rich 4-fluorobenzene ring. The fluorine atom, while being an electron-withdrawing group by induction, is an ortho, para-director due to resonance.[6] The intramolecular attack of the aromatic ring onto the carbocation center is the key ring-forming step.[2] Given the structure, cyclization will occur at the position ortho to the fluorine atom (and meta to the alkyl chain attachment point), leading to the formation of a stable six-membered ring.

Step 3: Rearomatization The attack on the aromatic ring transiently disrupts its aromaticity, forming a resonance-stabilized sigma complex (also known as an arenium ion).[7] A weak base, such as the AlCl₃Br⁻ complex, then abstracts a proton from the site of substitution, restoring the aromaticity of the newly formed bicyclic system and regenerating the Lewis acid catalyst.[3]

A potential side reaction in Friedel-Crafts alkylations involving secondary carbocations is rearrangement to a more stable carbocation via a hydride shift.[8][9] In this specific substrate, a 1,2-hydride shift could theoretically form a tertiary carbocation. However, the rate of intramolecular cyclization to form a thermodynamically stable six-membered ring is often competitive and can be the dominant pathway, especially when favored by conformation.

Caption: Reaction mechanism of intramolecular Friedel-Crafts alkylation.

Detailed Experimental Protocol

This protocol outlines a general procedure. Optimization of temperature, reaction time, and solvent may be necessary for specific applications.

Materials and Reagents

| Reagent | CAS Number | Quantity | Notes |

| 1-(4-Bromobutan-2-yl)-4-fluorobenzene | N/A | 5.0 g (1.0 equiv) | Starting material. |

| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 3.2 g (1.1 equiv) | Freshly opened or from a sealed container. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 100 mL | Solvent. Use a dry, non-polar solvent. |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | ~20 mL | For quenching. |

| Deionized Water | 7732-18-5 | ~200 mL | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | ~50 mL | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ~5 g | For drying the organic layer. |

| Diethyl Ether | 60-29-7 | As needed | For extraction. |

| Silica Gel | 7631-86-9 | As needed | For column chromatography. |

Equipment Setup

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional, for solvent addition)

-

Thermometer

-

Ice-water bath

-

Nitrogen or Argon gas inlet for an inert atmosphere

Step-by-Step Procedure

Caption: Experimental workflow for intramolecular Friedel-Crafts alkylation.

-

Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon. This is critical as aluminum chloride reacts violently with moisture.[10][11]

-

Reagent Loading: To the 250 mL three-neck flask, add 1-(4-Bromobutan-2-yl)-4-fluorobenzene (5.0 g) and a magnetic stir bar. Add 80 mL of anhydrous dichloromethane via cannula or a dry syringe.

-

Catalyst Addition: Cool the stirred solution to 0 °C using an ice-water bath. Carefully and slowly add the anhydrous aluminum chloride (3.2 g) in small portions over 20-30 minutes. The reaction can be exothermic. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the complete addition of AlCl₃, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot.

-

Quenching: Once the reaction is complete (or no further starting material is being consumed), carefully quench the reaction by slowly pouring the mixture into a separate beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.[12] This step should be performed in a fume hood as HCl gas may be evolved.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Expected Outcomes and Characterization

The expected product is 6-Fluoro-4-methyl-3,4-dihydronaphthalen-1(2H)-one .

-

Appearance: Typically a pale yellow oil or low-melting solid.

-

Yield: Moderate to good yields (50-80%) are expected, but this is highly dependent on the purity of reagents and adherence to anhydrous conditions.

-

Characterization Data:

-

¹H NMR (CDCl₃, 500 MHz): Expect characteristic signals for the aromatic protons (doublets and triplets in the 7.0-8.0 ppm range), the benzylic methylene protons, the methine proton adjacent to the methyl group, and the methyl group (a doublet around 1.2-1.4 ppm).

-

¹³C NMR (CDCl₃, 125 MHz): Expect a signal for the ketone carbonyl (~197 ppm), signals for the aromatic carbons (some showing C-F coupling), and signals for the aliphatic carbons of the saturated ring.

-

Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₁FO, MW = 180.20 g/mol ).

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch should be visible around 1680-1690 cm⁻¹.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst due to moisture.[10] 2. Deactivated aromatic ring.[13] 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is rigorously dried. Use a fresh, unopened bottle of anhydrous AlCl₃. Perform the reaction under an inert atmosphere. 2. Fluorine is deactivating; ensure sufficient reaction time. 3. Allow the reaction to stir longer at room temperature or gently heat to reflux (e.g., 40 °C in DCM). |

| Formation of Multiple Products | 1. Intermolecular alkylation leading to polymers or dimers. 2. Carbocation rearrangement followed by cyclization. 3. Polyalkylation of the product (less likely as the product is deactivated). | 1. Consider using high-dilution conditions (i.e., adding the substrate slowly to a solution of the catalyst) to favor the intramolecular pathway. 2. Maintain low reaction temperatures to disfavor rearrangement. 3. Use a slight excess of the Lewis acid to complex with the ketone product and prevent further reaction. |

| Incomplete Reaction | 1. Insufficient catalyst. 2. Starting material is impure. | 1. Use at least 1.1 equivalents of AlCl₃. 2. Purify the starting material before the reaction. |

Safety Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It can cause severe burns. Handle in a glove box or under an inert atmosphere. Quenching is highly exothermic and releases HCl gas.[11]

-

Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.

-

Concentrated HCl: Highly corrosive and toxic. Handle with extreme care.

References

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Available at: [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Chemistry Stack Exchange. (2018, June 30). Does rearrangement occur in Friedel Crafts alkylation or not?. Available at: [Link]

-

Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

- ORGANIC REACTION MECHANISM. (n.d.). PowerPoint Presentation.

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Adi Chemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Available at: [Link]

-

Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]

-

University of California, Irvine. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Available at: [Link]

-

MDPI. (2025, July 6). Combination of aza-Friedel Crafts MCR with Other MCRs Under Heterogeneous Conditions. Available at: [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

Leah4sci. (2017, July 5). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Available at: [Link]

-

University of Bristol, School of Chemistry. (n.d.). Friedel-Crafts Alkylation and Alkanoylation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation. Available at: [Link]

-

Global Thesis. (2014, November 21). Study On The Catalysts For Friedel-Crafts Acylation Reaction Of Fluorobenzene. Available at: [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available at: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mt.com [mt.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

nucleophilic substitution protocols for 1-(4-Bromobutan-2-yl)-4-fluorobenzene

An Application Guide to Nucleophilic Substitution Protocols for 1-(4-Bromobutan-2-yl)-4-fluorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 1-(4-Bromobutan-2-yl)-4-fluorobenzene. This substrate is a valuable synthetic intermediate due to its secondary alkyl bromide, a chiral center, and a fluorinated aromatic ring—a common motif in medicinal chemistry. The guide delves into the critical mechanistic dichotomy between SN1 and SN2 pathways, offering a logical framework for reaction design. Detailed, field-proven protocols for substitution with key nitrogen, oxygen, and sulfur nucleophiles are presented, complete with explanations for experimental choices, troubleshooting insights, and expected outcomes.

Introduction: The Strategic Value of 1-(4-Bromobutan-2-yl)-4-fluorobenzene

1-(4-Bromobutan-2-yl)-4-fluorobenzene is a versatile building block in organic synthesis. The secondary carbon-bromine bond serves as a reactive site for introducing a wide array of functional groups. Its position at the crossroads of SN1 and SN2 reactivity, however, necessitates a careful and deliberate approach to reaction design to control product formation and stereochemical outcome.[1][2] The fluorophenyl moiety is a well-established pharmacophore that can enhance metabolic stability and binding affinity in drug candidates. Understanding how to manipulate the chiral center at the C2 position is therefore critical for the synthesis of enantiomerically pure compounds.

Mechanistic Crossroads: Navigating the SN1 vs. SN2 Manifold